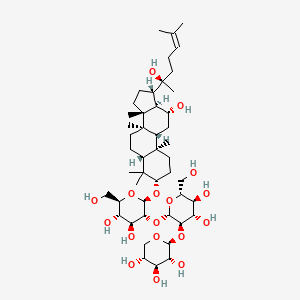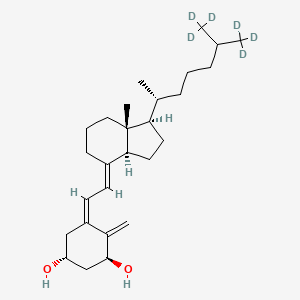![molecular formula C24H23ClF3N5O5 B1139383 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride CAS No. 1227678-26-3](/img/structure/B1139383.png)
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
Overview
Description
RXDX-105 hydrochloride is an orally bioavailable, VEGFR-sparing, multikinase inhibitor with potent activity against RET, BRAF, and EGFR tyrosine kinases. It is primarily developed for the treatment of solid tumors that harbor RET or BRAF mutations or gene rearrangements .
Mechanism of Action
- By inhibiting BRAF, it disrupts downstream signaling pathways, including the MAP/ERK pathway, which regulates cell proliferation and survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
CEP-32496 hydrochloride exhibits high binding affinity for both wild-type BRAF and related CRAF, as well as certain receptor tyrosine kinases of known therapeutic utility, such as Abl-1, c-Kit, Ret, PDGFR-β, and VEGFR-2 . It exhibits selective cellular cytotoxicity for BRAF V600E versus wild-type cells .
Cellular Effects
CEP-32496 hydrochloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those expressing wild-type BRAF .
Molecular Mechanism
The molecular mechanism of action of CEP-32496 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It potently binds to wild-type BRAF in vitro but is selectively cytotoxic to cell lines harboring the BRAF V600E mutation versus BRAF wild-type cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CEP-32496 hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of CEP-32496 hydrochloride vary with different dosages. Sustained tumor stasis and regressions are observed with oral administration (30–100 mg/kg twice daily) against BRAF V600E melanoma and colon carcinoma xenografts, with no adverse effects .
Metabolic Pathways
Given its known targets, it is likely to interact with enzymes or cofactors involved in the MAPK signal transduction pathway .
Preparation Methods
RXDX-105 hydrochloride, formerly known as CEP-32496, is synthesized through a series of chemical reactions involving the coupling of various intermediatesThe industrial production methods involve optimizing reaction conditions to achieve high yield and purity, often using techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
RXDX-105 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of RXDX-105 hydrochloride with modified functional groups .
Scientific Research Applications
RXDX-105 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is used to investigate the role of RET, BRAF, and EGFR in cellular processes and disease states.
Medicine: It is being developed as a therapeutic agent for the treatment of cancers with RET or BRAF mutations, such as non-small cell lung cancer and thyroid cancer.
Industry: It is used in the development of diagnostic assays and screening platforms for kinase inhibitors
Comparison with Similar Compounds
RXDX-105 hydrochloride is unique in its ability to selectively inhibit RET, BRAF, and EGFR while sparing VEGFR2. Similar compounds include:
Agerafenib: An orally bioavailable BRAF inhibitor with potential antineoplastic activity, selectively inhibiting the mutated form (V600E) of BRAF kinase.
Selpercatinib: A selective RET kinase inhibitor used for the treatment of RET fusion-positive non-small cell lung cancer and medullary thyroid cancer.
Pralsetinib: Another selective RET kinase inhibitor used for similar indications as selpercatinib.
RXDX-105 hydrochloride stands out due to its broad spectrum of kinase inhibition and its potential to treat a variety of solid tumors with RET or BRAF alterations .
Properties
IUPAC Name |
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZIYUDQUDWQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227678-26-3 | |
| Record name | CEP-32496 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227678263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGERAFENIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0Y5N290S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B1139320.png)


